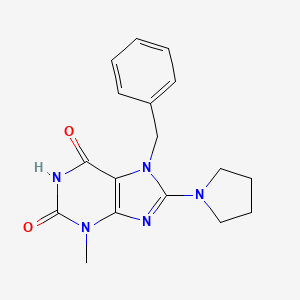
5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality 5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives are synthesized through reactions involving hydrazine hydrate and various primary amines, leading to the production of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These processes are crucial for studying the compound's structure and potential applications in medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Biological Activities
- Cytotoxicity : Some derivatives have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).
- Antimicrobial Activities : Derivatives have shown good or moderate activities against test microorganisms, indicating the compound's usefulness in developing new antimicrobial agents (Bektaş et al., 2007).
- Antimicrobial and Anticancer Potential : Further studies have been conducted on triazole derivatives for their antimicrobial activity and their potential as anticancer agents, highlighting the broad spectrum of biological activities these compounds may exhibit (Fandaklı et al., 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-methoxyaniline with 3-(methylthio)benzoyl chloride to form the intermediate N-(3-(methylthio)phenyl)-4-methoxybenzamide. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring, followed by reaction with ethyl chloroformate to form the final product.", "Starting Materials": [ "4-methoxyaniline", "3-(methylthio)benzoyl chloride", "sodium azide", "copper sulfate", "ethyl chloroformate" ], "Reaction": [ "Step 1: 4-methoxyaniline is reacted with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine to form N-(3-(methylthio)phenyl)-4-methoxybenzamide.", "Step 2: The intermediate N-(3-(methylthio)phenyl)-4-methoxybenzamide is then reacted with sodium azide and copper sulfate in the presence of a reducing agent such as sodium ascorbate to form the triazole ring.", "Step 3: The final step involves the reaction of the triazole intermediate with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, 5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide." ] } | |
CAS RN |
1207032-42-5 |
Product Name |
5-((4-methoxyphenyl)amino)-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide |
Molecular Formula |
C17H17N5O2S |
Molecular Weight |
355.42 |
IUPAC Name |
5-(4-methoxyanilino)-N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H17N5O2S/c1-24-13-8-6-11(7-9-13)18-16-15(20-22-21-16)17(23)19-12-4-3-5-14(10-12)25-2/h3-10H,1-2H3,(H,19,23)(H2,18,20,21,22) |
InChI Key |
JDJDTJYUYIMIKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=CC=C3)SC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



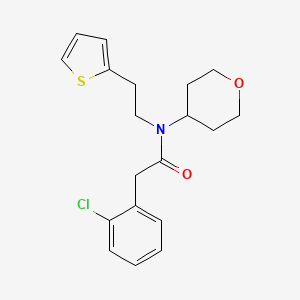
![4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2796071.png)
![methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2796073.png)
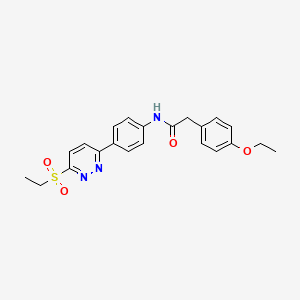

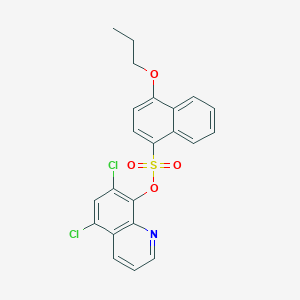
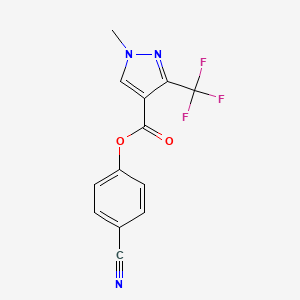

![2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2796082.png)

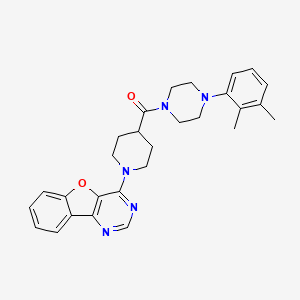
![N-(1-cyano-3-methylbutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2796086.png)

